2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Molecular Docking Studies
Research on similar compounds, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, has shown a range of biological activities. These compounds have been synthesized and evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities. Particularly, they have shown significant activity in urease inhibition, surpassing the standard used in studies. Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding being crucial for inhibition (Gull et al., 2016).
Applications in Photovoltaic Efficiency
Other related compounds have been explored for their photochemical and thermochemical properties, with studies indicating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light harvesting efficiency and free energy of electron injection, highlighting their utility in photovoltaic applications (Mary et al., 2020).
Antitumor Activity
Derivatives bearing the benzothiazole structure have been synthesized and evaluated for antitumor activity against a variety of human tumor cell lines. Some compounds in these series showed considerable anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş et al., 2015).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of thiazolidinones and azetidinones derivatives, including those with benzothiazole acetamide, have been conducted for their antimicrobial and antitubercular properties. These studies contribute to the search for new and effective treatments against resistant microbial strains (Shaikh et al., 2015).
Antioxidant Activity
A series of urea, thiourea, and selenourea derivatives containing thiazole moieties were synthesized and evaluated for their antioxidant activity. Some compounds, particularly those with selenourea functionality, exhibited potent antioxidant activity, suggesting their potential as therapeutic agents in conditions caused by oxidative stress (Reddy et al., 2015).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-12-2-1-3-13(8-12)23-19(27)25-20-24-15(11-30-20)10-18(26)22-14-4-5-16-17(9-14)29-7-6-28-16/h1-5,8-9,11H,6-7,10H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJQOLAOJGFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.